![molecular formula C11H11N3O3 B1414797 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-97-9](/img/structure/B1414797.png)
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxy and methyl groups are attached to a phenyl ring, which is part of a larger 1H-1,2,3-triazole ring system. The carboxylic acid group is also attached to the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy, methyl, and carboxylic acid groups, as well as the triazole ring. The compound could potentially undergo reactions at these functional groups. For example, the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid and methoxy groups, as well as the nonpolar methyl group .Scientific Research Applications
Synthesis and Structural Analysis
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a precursor in the synthesis of complex organic compounds. For instance, the synthesis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which is structurally related, involves alkylation and nitration processes to yield various derivatives. This research has led to the development of methods for obtaining compounds with potential antibacterial properties through modifications at the triazole ring Shtabova et al., 2005.
Antibacterial Activity
Derivatives of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown significant antibacterial activity. A study demonstrated the synthesis of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their methyl ethers, revealing potent antibacterial properties upon evaluation Ирадян et al., 2014.
Antifungal and Antimicrobial Applications
The synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction highlighted the formation of compounds with tested antibacterial and antifungal activities. This research underscores the potential of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in developing new antimicrobial agents Vo, 2020.
Catalytic Activity and Synthesis of Complex Molecules
Palladium(II) complexes of triazole-based N-heterocyclic carbenes, synthesized from derivatives of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown promising catalytic performance in Suzuki–Miyaura cross-coupling reactions. These findings highlight the utility of triazole derivatives in catalysis and the synthesis of complex organic molecules Turek et al., 2014.
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-3-4-10(17-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZZKAKDYYACKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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